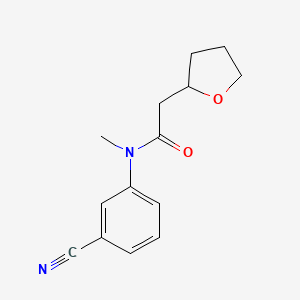
N-(3-cyanophenyl)-N-methyl-2-(oxolan-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-cyanophenyl)-N-methyl-2-(oxolan-2-yl)acetamide, also known as CX-5461, is a small molecule inhibitor that has been shown to selectively target RNA polymerase I (Pol I) transcription in cancer cells. The unique mechanism of action of CX-5461 has led to its potential as a novel therapeutic agent for the treatment of various types of cancer.
作用機序
N-(3-cyanophenyl)-N-methyl-2-(oxolan-2-yl)acetamide selectively inhibits Pol I transcription by binding to the DNA template and preventing the recruitment of Pol I to the transcription initiation complex. This results in a decrease in ribosomal RNA (rRNA) synthesis and a subsequent decrease in protein translation, which is required for cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-(3-cyanophenyl)-N-methyl-2-(oxolan-2-yl)acetamide has been shown to induce DNA damage and activate the p53 pathway, which plays a critical role in regulating cell cycle progression and apoptosis. N-(3-cyanophenyl)-N-methyl-2-(oxolan-2-yl)acetamide has also been shown to induce senescence in cancer cells, which is a state of irreversible cell cycle arrest that can be used to prevent cancer cell growth and proliferation.
実験室実験の利点と制限
One of the main advantages of N-(3-cyanophenyl)-N-methyl-2-(oxolan-2-yl)acetamide is its ability to selectively target cancer cells with high levels of rDNA transcription, which makes it a promising therapeutic agent for the treatment of various types of cancer. However, N-(3-cyanophenyl)-N-methyl-2-(oxolan-2-yl)acetamide has also been shown to have limited efficacy in certain types of cancer cells, and its mechanism of action may lead to the development of drug resistance over time.
将来の方向性
Future research on N-(3-cyanophenyl)-N-methyl-2-(oxolan-2-yl)acetamide will focus on identifying novel combination therapies that can enhance its efficacy and overcome drug resistance. Additionally, further studies will be needed to determine the optimal dosing and treatment schedule for N-(3-cyanophenyl)-N-methyl-2-(oxolan-2-yl)acetamide in clinical settings, and to evaluate its safety and tolerability in patients with cancer. Overall, N-(3-cyanophenyl)-N-methyl-2-(oxolan-2-yl)acetamide has the potential to be a valuable addition to the arsenal of cancer therapies, and further research is needed to fully understand its mechanism of action and clinical potential.
合成法
N-(3-cyanophenyl)-N-methyl-2-(oxolan-2-yl)acetamide is synthesized through a series of chemical reactions, starting with the reaction of 3-cyanophenylboronic acid and 2-bromo-2-methylpropanoic acid in the presence of palladium catalysts to form 3-cyanophenyl-2-methylpropanoic acid. This compound is then reacted with oxalyl chloride to form the corresponding acid chloride, which is then reacted with N-methyl-2-aminooxolane to form N-(3-cyanophenyl)-N-methyl-2-(oxolan-2-yl)acetamide.
科学的研究の応用
N-(3-cyanophenyl)-N-methyl-2-(oxolan-2-yl)acetamide has been extensively studied in preclinical models of cancer, and has shown promising results in inhibiting the growth of various types of cancer cells, including breast, ovarian, and pancreatic cancer cells. N-(3-cyanophenyl)-N-methyl-2-(oxolan-2-yl)acetamide has also been shown to selectively target cancer cells with high levels of ribosomal DNA (rDNA) transcription, which is a common feature of many cancer cells.
特性
IUPAC Name |
N-(3-cyanophenyl)-N-methyl-2-(oxolan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-16(12-5-2-4-11(8-12)10-15)14(17)9-13-6-3-7-18-13/h2,4-5,8,13H,3,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWAJHRHEUXZMAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC(=C1)C#N)C(=O)CC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

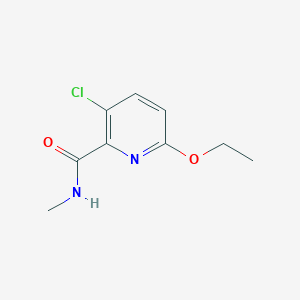
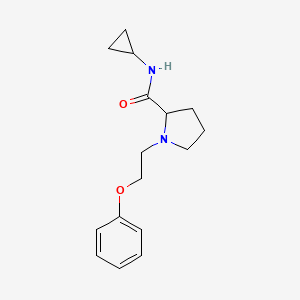
![N-[[1-(4-methoxyphenyl)cyclohexyl]methyl]methanesulfonamide](/img/structure/B7530856.png)
![N-[[3,5-dimethyl-1-(2-methylphenyl)pyrazol-4-yl]methyl]-N-methylacetamide](/img/structure/B7530862.png)

![N-[2-(2,6-dimethylmorpholin-4-yl)phenyl]acetamide](/img/structure/B7530869.png)
![N-[(5-methyl-1,2-oxazol-3-yl)methyl]quinoxalin-2-amine](/img/structure/B7530870.png)
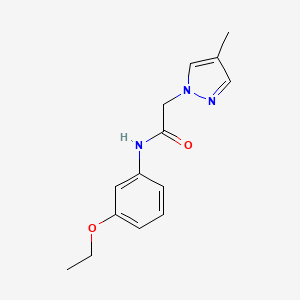
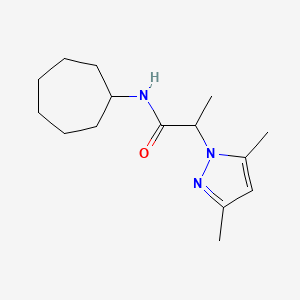
![N-[1-(3-chloro-4-fluorophenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B7530892.png)
![N-[4-[(2-oxo-1,3-oxazolidin-3-yl)methyl]phenyl]acetamide](/img/structure/B7530896.png)
![2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl-(3-chloro-4-hydroxyphenyl)methanone](/img/structure/B7530909.png)
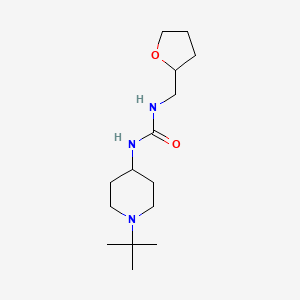
![1-[(3-Chlorophenyl)methyl]-3-(oxan-3-ylmethyl)urea](/img/structure/B7530926.png)